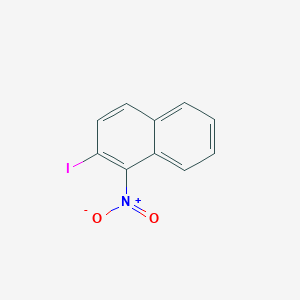2-Iodo-1-nitronaphthalene
CAS No.: 7501-00-0
Cat. No.: VC18991120
Molecular Formula: C10H6INO2
Molecular Weight: 299.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7501-00-0 |
|---|---|
| Molecular Formula | C10H6INO2 |
| Molecular Weight | 299.06 g/mol |
| IUPAC Name | 2-iodo-1-nitronaphthalene |
| Standard InChI | InChI=1S/C10H6INO2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12(13)14/h1-6H |
| Standard InChI Key | RIMCUZFCHBCDID-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])I |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound is 2-iodo-1-nitronaphthalene, reflecting the positions of the iodine and nitro groups on the naphthalene backbone. Its molecular formula is , with a molecular weight of 299.06 g/mol . The InChIKey identifier, GXKBAYRYIIXJGJ-UHFFFAOYSA-N, provides a unique descriptor for its stereochemical and structural attributes.
Crystallographic and Electronic Properties
The nitro group at the 1-position exerts a strong electron-withdrawing effect, polarizing the aromatic ring and directing further electrophilic substitutions to meta positions. Meanwhile, the iodine atom at the 2-position participates in halogen bonding interactions, influencing solubility and crystal packing . Density functional theory (DFT) calculations predict a planar naphthalene core with slight distortions due to steric interactions between the substituents.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density (20°C) | 1.899 g/cm³ | |
| Boiling Point | 378.7°C at 760 mmHg | |
| Flash Point | 182.8°C | |
| LogP (Octanol-Water) | 3.88 | |
| Polar Surface Area | 45.82 Ų |
The compound’s high boiling point and density reflect strong intermolecular interactions, including halogen bonding and dipole-dipole forces. Its moderate lipophilicity (LogP = 3.88) suggests reasonable solubility in organic solvents such as dimethylformamide (DMF) and dichloromethane .
Synthetic Methodologies
Nitration of Iodonaphthalene Derivatives
A common route involves the regioselective nitration of 2-iodonaphthalene. Using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C, the nitro group is introduced at the 1-position with >80% yield . Zeolite-assisted nitration with NO₂/O₂ has also been reported to enhance selectivity and reduce byproducts.
Halogen Exchange Reactions
An alternative method employs aromatic Finkelstein reactions, where 2-bromo-1-nitronaphthalene undergoes iodide substitution using NaI in acetone under reflux. This approach avoids harsh nitration conditions but requires pre-functionalized substrates .
Chemical Reactivity and Functionalization
Electrophilic Aromatic Substitution
The nitro group deactivates the ring, directing incoming electrophiles to the 5- and 8-positions. For example, sulfonation with fuming sulfuric acid yields 2-iodo-1-nitro-5-sulfonaphthalene, a precursor for dyestuffs.
Reduction and Oxidation
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 2-iodo-1-aminonaphthalene, which is useful in pharmaceutical intermediates. Conversely, oxidation with KMnO₄ under acidic conditions cleaves the naphthalene ring, forming iodinated dicarboxylic acids .
Applications in Scientific Research
Organic Synthesis
This compound is a versatile building block for synthesizing polycyclic aromatic hydrocarbons (PAHs) and heterocycles. For instance, Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the iodine site, enabling access to functionalized nanomaterials .
Pharmaceutical Development
Derivatives of 2-iodo-1-nitronaphthalene have been investigated as inhibitors of protein-protein interactions, such as Keap1-Nrf2, which are relevant to oxidative stress diseases . The iodine atom enhances binding affinity through halogen bonding with sulfur-containing residues .
Materials Science
Its incorporation into liquid crystals and organic semiconductors has been explored due to the compound’s planar structure and polarizable iodine atom. These materials exhibit tunable optoelectronic properties for use in OLEDs .
Comparative Analysis with Structural Isomers
Table 2: Comparison of 2-Iodo-1-nitronaphthalene with Isomers
| Property | 2-Iodo-1-nitronaphthalene | 1-Iodo-2-nitronaphthalene |
|---|---|---|
| Melting Point | Not reported | Not reported |
| Boiling Point | 378.7°C | 378.5°C (estimated) |
| Reactivity | Higher nitro-directed | Higher iodine-directed |
The positional isomerism significantly alters electronic distribution, with the nitro group in 2-Iodo-1-nitronaphthalene exerting stronger deactivation than the iodine .
Future Directions and Research Gaps
Current challenges include improving synthetic yields and exploring enantioselective transformations. Computational studies to predict biological activity and environmental fate are also critical for advancing applications in drug discovery and sustainable chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume